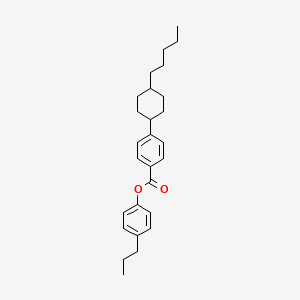

p-Propylphenyl trans-p-(4-pentylcyclohexyl)benzoate

Description

p-Propylphenyl trans-p-(4-pentylcyclohexyl)benzoate (CAS: 96155-68-9) is a synthetic ester derivative with a complex aromatic and cycloaliphatic structure. It is primarily used in laboratory research, particularly in materials science and liquid crystal studies, due to its mesogenic properties . The compound features a benzoate core substituted with a trans-p-(4-pentylcyclohexyl) group and a p-propylphenyl moiety, which contribute to its thermal stability and anisotropic behavior. Its structural design aligns with derivatives optimized for applications requiring precise molecular alignment, such as display technologies .

Propriétés

IUPAC Name |

(4-propylphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O2/c1-3-5-6-8-22-9-13-23(14-10-22)24-15-17-25(18-16-24)27(28)29-26-19-11-21(7-4-2)12-20-26/h11-12,15-20,22-23H,3-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLRVQMTSSZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005327 | |

| Record name | 4-Propylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85005-66-9 | |

| Record name | p-Propylphenyl trans-p-(4-pentylcyclohexyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085005669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-propylphenyl trans-p-(4-pentylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

p-Propylphenyl trans-p-(4-pentylcyclohexyl)benzoate is an organic compound belonging to the benzoate ester family, characterized by its unique structural features that influence its biological activity. This compound has garnered interest in various fields, including materials science and pharmaceuticals, due to its potential applications and interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C26H34O2. Its structure includes a propylphenyl group and a pentylcyclohexyl moiety, which contribute to its physical and chemical properties. The trans configuration of the cyclohexyl ring is particularly significant, as it influences the compound's mesogenic properties, making it suitable for liquid crystal applications and enhancing its biological interactions.

The biological activity of this compound can be attributed to its interactions with biological membranes and molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes, including:

- Signal Transduction : The compound may affect cell signaling pathways by binding to membrane receptors.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

Biological Activity Data

Research has indicated that this compound exhibits several biological activities, which are summarized in the following table:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacteria. The compound displayed significant inhibitory effects on Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.

- Liquid Crystal Applications : Research focused on the thermotropic behavior of this compound demonstrated its effectiveness in forming liquid crystal phases over a broad temperature range, making it a candidate for use in advanced display technologies.

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

One of the most prominent applications of p-Propylphenyl trans-p-(4-pentylcyclohexyl)benzoate is in the formulation of liquid crystal compositions used in LCDs. The compound exhibits favorable properties such as:

- High Dielectric Anisotropy : This characteristic enhances the electro-optical response, allowing for faster switching times in display technologies .

- Low Viscosity : The compound's low viscosity contributes to improved fluidity within the liquid crystal cell, which is crucial for maintaining display performance under various operating conditions .

- Compatibility with Other Liquid Crystals : It shows excellent compatibility with various other liquid crystalline compounds, facilitating the creation of tailored mixtures that can optimize performance for specific applications .

Thermodynamic Properties

Research has demonstrated that this compound possesses distinct thermodynamic properties that are valuable for material science:

- Phase Transition Behavior : Studies using differential scanning calorimetry (DSC) have shown that this compound undergoes specific phase transitions, which are critical for understanding its behavior in different temperature ranges .

- Smectic and Nematic Phases : The compound can exhibit both smectic and nematic liquid crystalline phases, making it suitable for various applications where different phases are required for optimal performance .

Research and Development

The compound has been a subject of extensive research aimed at enhancing its properties and exploring new applications:

- Case Study: Interaction with Thyroid Hormone Receptor : Research has indicated that derivatives similar to this compound may inhibit interactions with thyroid hormone receptors, suggesting potential therapeutic applications in endocrine-related disorders .

- NMR Relaxometry Studies : Investigations utilizing high-field NMR relaxometry have provided insights into the molecular dynamics of this compound, contributing to a deeper understanding of its structural characteristics and potential uses in advanced materials .

Comparative Analysis with Other Compounds

The following table summarizes key properties of this compound compared to similar liquid crystal compounds:

| Property | This compound | 2,3-Difluoro-4-propylphenyl 2,3-difluoro-4-(4-pentylcyclohexyl)benzoate |

|---|---|---|

| Dielectric Anisotropy | High | Moderate |

| Viscosity | Low | Moderate |

| Phase Behavior | Smectic/Nematic | Primarily Nematic |

| Application | LCDs, Electronic Displays | Research on molecular dynamics |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

4-Cyano-3-fluorophenyl trans-4-ethylcyclohexanecarboxylate (CAS: 91225-21-7): Differs in the aromatic substituent (cyano-fluoro vs. propyl) and cyclohexyl chain length (ethyl vs. pentyl), reducing hydrophobicity and altering mesophase stability .

trans-4-Propylcyclohexyl 4-(trans-4-butylcyclohexyl)benzoate (CAS: 72928-31-5): Shares a dual cyclohexyl-benzoate backbone but lacks the propylphenyl group, leading to lower melting points and diminished liquid crystalline range .

Benzyl benzoate (CAS: 120-51-4): A simpler ester with a benzyl group; widely used in fragrances due to its almond-like odor, contrasting with the non-volatile, research-focused nature of the target compound .

Physicochemical Properties

Notes:

- The target compound’s extended pentyl chain enhances thermal stability compared to ethyl or butyl analogues, a critical factor in liquid crystal performance .

- Unlike benzyl or hexyl benzoates, which are volatile and odor-active, this compound is non-volatile, reflecting its specialized research applications .

Research Findings and Limitations

- Synthetic Challenges : The trans-configuration of the cyclohexyl group requires precise stereochemical control during synthesis, increasing production complexity compared to simpler benzoates .

- Data Gaps : Direct experimental data on mesophase behavior or toxicity are absent in publicly available literature, necessitating further characterization.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of p-Propylphenyl trans-p-(4-pentylcyclohexyl)benzoate typically proceeds through two main stages:

- Preparation of the substituted cyclohexylbenzoic acid intermediate , specifically 2-fluoro-4-(trans-4-propylcyclohexyl)benzoic acid or related derivatives.

- Esterification of the benzoic acid intermediate with p-propylphenol or its derivatives to form the final benzoate ester.

This approach is supported by detailed procedures described in patent EP0808825A1, which outlines the preparation of phenyl benzoate derivatives with alkyl-substituted cyclohexyl groups.

Preparation of the Cyclohexylbenzoic Acid Intermediate

Starting Materials and Reactions:

- Alkyl-substituted cyclohexanones are reacted with Grignard reagents derived from halogenated aromatic compounds (e.g., 3-fluorobromobenzene) to form key intermediates.

- A typical reaction involves the formation of 2-fluoro-4-propylbenzaldehyde via column chromatography purification.

- Oxidation of the benzaldehyde to the corresponding benzoic acid is achieved using chromic acid in acetic acid solution under controlled conditions.

-

- After oxidation, the reaction mixture is acidified and the benzoic acid precipitated, filtered, washed, and recrystallized from solvents such as toluene or heptane to yield a colorless crystalline product.

-

- The oxidation is performed at room temperature with careful dropwise addition of reagents.

- Purification steps include silica gel column chromatography using toluene as the eluent.

| Step | Reagents/Conditions | Yield (g) | Product Description |

|---|---|---|---|

| Benzaldehyde preparation | Grignard reaction, column chromatography | 20.9 | 2-fluoro-4-propylbenzaldehyde (oily) |

| Oxidation to benzoic acid | Chromic acid in acetic acid, room temp | 30.5 | 2-fluoro-4-(trans-4-propylcyclohexyl)benzoic acid (crystalline) |

| Purification | Silica gel chromatography, recrystallization | 14.8 | Purified benzoic acid derivative |

Esterification to Form the Target Benzoate

-

- The benzoic acid intermediate is converted to the corresponding acid chloride using thionyl chloride in the presence of pyridine.

- The acid chloride then undergoes esterification with p-propylphenol or related phenolic compounds to form the ester.

-

- Thionyl chloride addition is performed dropwise at room temperature, followed by heating at 50°C for 2 hours.

- Esterification is typically done under anhydrous conditions with base catalysts such as pyridine.

-

- The ester product is purified by silica gel column chromatography and recrystallized from mixed solvents like toluene-heptane to obtain a colorless crystalline compound.

| Step | Reagents/Conditions | Yield (g) | Product Description |

|---|---|---|---|

| Acid chloride formation | Thionyl chloride, pyridine, 50°C, 2 h | — | Acid chloride intermediate |

| Esterification | Reaction with p-propylphenol, base catalyst | 18.6 | This compound (crystalline) |

Analytical and Characterization Techniques

- Chromatography: Silica gel column chromatography with toluene as the mobile phase is the standard purification method.

- Spectroscopy: 1H and 13C NMR, IR spectroscopy, and elemental analysis are employed to confirm structure and purity.

- Crystallography: Single crystal X-ray diffraction is used to confirm molecular structure and packing, with crystallographic data deposited in databases such as CCDC.

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize phase transitions and thermal stability.

Summary Table of Key Preparation Steps

| Stage | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Grignard Reaction | Alkyl-substituted cyclohexanone + aryl Grignard reagent | Formation of substituted benzaldehyde | Low temperature (-78°C) recommended |

| Oxidation | Chromic acid in acetic acid | Convert aldehyde to benzoic acid | Dropwise addition, room temperature |

| Acid Chloride Formation | Thionyl chloride, pyridine, 50°C, 2 hours | Activation for esterification | Controlled addition to avoid side reactions |

| Esterification | p-Propylphenol, base catalyst (pyridine), anhydrous | Formation of final ester | Purification by chromatography and recrystallization |

| Purification | Silica gel column chromatography, recrystallization | Isolation of pure product | Use of toluene, heptane solvents |

Research Findings and Notes

- The preparation route is well-documented in patent literature, emphasizing the two-step process of acid intermediate formation followed by esterification.

- Purity and yield depend heavily on the control of reaction conditions, especially temperature and reagent addition rates.

- The final compound exhibits liquid crystalline properties, with phase behavior confirmed by polarized optical microscopy and DSC studies.

- The esterification step is critical for obtaining the desired trans configuration and maintaining the integrity of the cyclohexyl substituent.

- Alternative synthetic routes may involve palladium-catalyzed coupling reactions to form biphenyl intermediates, but the described method remains the most direct and efficient for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-propylphenyl trans-p-(4-pentylcyclohexyl)benzoate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via esterification between trans-p-(4-pentylcyclohexyl)benzoic acid and p-propylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Purity optimization involves iterative recrystallization in ethanol or hexane, monitored by HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Contaminants such as unreacted precursors or positional isomers (e.g., cis-isomers) require gradient elution protocols .

Q. How can the molecular structure and phase behavior of this compound be characterized experimentally?

- Methodological Answer : X-ray crystallography is critical for resolving its solid-state conformation, particularly the trans-configuration of the cyclohexyl and benzoate groups. Differential Scanning Calorimetry (DSC) at heating rates of 5°C/min under nitrogen can identify phase transitions (e.g., nematic-to-isotropic). Polarized Optical Microscopy (POM) with a temperature-controlled stage is recommended to observe liquid crystalline textures, as seen in structurally similar cyclohexylphenol derivatives .

Q. What spectroscopic techniques are most effective for verifying the compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ can confirm substituent positions (e.g., para-propylphenyl vs. meta). Key signals include aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl methine protons (δ 1.2–2.5 ppm).

- FT-IR : Ester carbonyl stretching (~1720 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) validate successful esterification.

- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ions (e.g., [M+H]⁺) from fragmentation patterns, ensuring no residual solvents or byproducts .

Advanced Research Questions

Q. How can computational modeling predict the mesomorphic properties of this compound, and what force fields are appropriate?

- Methodological Answer : Molecular dynamics (MD) simulations using the OPLS-AA force field in software like GROMACS can model liquid crystalline behavior. Parameters for the cyclohexyl group’s chair conformation and ester linkage torsional angles must be validated against experimental DSC and POM data. Density functional theory (DFT) at the B3LYP/6-31G* level can calculate dipole moments and polarizability, correlating with transition temperatures .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points) across literature sources?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously, then cross-validate using multiple techniques:

- DSC for melting enthalpy.

- Hot-Stage Microscopy to visually confirm phase transitions.

- PXRD (Powder X-Ray Diffraction) to identify polymorphs.

- For example, PubChem lists conflicting data for related compounds like (4-propylcyclohexyl)benzene, emphasizing the need for standardized reporting .

Q. What strategies mitigate challenges in measuring toxicity and environmental persistence when data is unavailable?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationship tools (e.g., EPA’s ECOSAR) to estimate acute aquatic toxicity based on logP (octanol-water partition coefficient).

- Read-Across Analysis : Compare with structurally similar benzoates (e.g., p-cyanophenyl derivatives) registered in ECHA databases.

- Microcosm Studies : Assess biodegradability in soil/water systems spiked with ¹⁴C-labeled compound, tracking mineralization via scintillation counting .

Q. How can researchers design experiments to resolve ambiguities in the compound’s regiochemical or stereochemical outcomes?

- Methodological Answer :

- Chiral HPLC with a cellulose-based column can separate enantiomers if asymmetric centers are present.

- NOESY NMR : Nuclear Overhauser effects confirm spatial proximity of substituents (e.g., trans- vs. cis-cyclohexyl groups).

- Single-Crystal X-Ray Diffraction : Resolve absolute configuration, as demonstrated for 4-(4-pentylcyclohexyl)phenol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.